1,2,4-Triethoxybenzene

Descripción

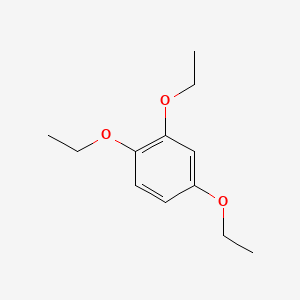

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-triethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-13-10-7-8-11(14-5-2)12(9-10)15-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXHYYFYFLXUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194632 | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41827-15-0 | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041827150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of 1,2,4 Triethoxybenzene

Ethoxylation of 1,2,4-Trihydroxybenzene (Hydroxyhydroquinone)

The most direct and common method for synthesizing 1,2,4-triethoxybenzene is the O-ethoxylation of 1,2,4-trihydroxybenzene, also known as hydroxyhydroquinone. This transformation is a classic example of the Williamson ether synthesis. masterorganicchemistry.com The process involves the reaction of the three hydroxyl groups on the benzene (B151609) ring with an ethylating agent in the presence of a base.

Alkylating Agents and Base Catalysis in O-Ethoxylation

The Williamson ether synthesis relies on the reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the 1,2,4-trihydroxybenzene is first deprotonated by a base to form the more nucleophilic phenoxide ions. These ions then react with an ethylating agent.

Commonly employed alkylating agents for this purpose include:

Diethyl sulfate (B86663) ((C₂H₅)₂SO₄)

Ethyl iodide (C₂H₅I)

Ethyl bromide (C₂H₅Br)

Base catalysis is essential to deprotonate the phenolic hydroxyl groups, which are acidic but require a sufficiently strong base to form the corresponding anions for the reaction to proceed efficiently. chemistrysteps.com Suitable bases for this reaction include:

Potassium carbonate (K₂CO₃)

Sodium hydroxide (B78521) (NaOH)

Sodium hydride (NaH)

The choice of base and alkylating agent can influence the reaction's efficiency and yield. For instance, diethyl sulfate is often a potent and effective ethylating agent in this context.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters must be optimized. These parameters influence the rate and extent of the ethoxylation reaction. Key factors include:

Solvent: The choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are often used as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete ethoxylation of all three hydroxyl groups. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Stoichiometry: The molar ratio of the reactants is important. An excess of the ethylating agent is typically used to ensure that all three hydroxyl groups on the 1,2,4-trihydroxybenzene molecule are converted to ethoxy groups.

Research into microwave-assisted Williamson ether synthesis has shown that using microwave radiation can dramatically reduce reaction times from over an hour to just a few minutes, while also potentially improving yields. sacredheart.edu Optimization of parameters such as time, temperature, and wattage in a microwave setting has been shown to be effective for similar ether syntheses. sacredheart.edu

| Parameter | Condition A | Condition B | Condition C | Comment |

|---|---|---|---|---|

| Reactant 1 | 1,2,4-Trihydroxybenzene | 1,2,4-Trihydroxybenzene | 1,2,4-Trihydroxybenzene | Starting phenol |

| Alkylating Agent | Diethyl Sulfate | Ethyl Bromide | Ethyl Iodide | Reactivity: I > Br > SO₄ |

| Base | K₂CO₃ | NaOH | NaH | Base strength affects deprotonation efficiency |

| Solvent | Acetone | DMF | THF | Solvent polarity can influence reaction rate |

| Temperature | Reflux (56°C) | 80°C | Room Temp to 60°C | Higher temperatures can increase rate but may cause side reactions |

| Method | Conventional Heating | Conventional Heating | Microwave Irradiation | Microwave can significantly reduce reaction time |

Detailed Nucleophilic Substitution Mechanism

The O-ethoxylation of 1,2,4-trihydroxybenzene proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comlibretexts.org The reaction occurs in a concerted, single-step process.

The mechanism can be broken down into the following stages:

Deprotonation: The base removes a proton (H⁺) from each of the three phenolic hydroxyl (-OH) groups of 1,2,4-trihydroxybenzene. This results in the formation of a tris-phenoxide intermediate, which is a potent nucleophile due to the negative charges on the oxygen atoms.

Nucleophilic Attack: The highly nucleophilic phenoxide ions attack the electrophilic carbon atom of the ethylating agent (e.g., the carbon atom bonded to the bromine in ethyl bromide).

Transition State: A transition state is formed where the new carbon-oxygen bond is partially formed, and the carbon-leaving group bond is partially broken.

Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., bromide ion, Br⁻) and the formation of an ether linkage. This process repeats for all three phenoxide sites on the ring.

This S_N2 mechanism is favored for primary alkyl halides like ethyl bromide or ethyl iodide, which are sterically unhindered. masterorganicchemistry.com

Alternative Synthetic Routes to this compound

While the direct ethoxylation of hydroxyhydroquinone is the most straightforward route, alternative strategies for synthesizing polysubstituted benzenes exist and could theoretically be adapted. libretexts.orgopenstax.org These multi-step syntheses often involve building the molecule from a simpler benzene precursor through a series of electrophilic aromatic substitution and functional group interconversion reactions. pressbooks.pub

One hypothetical alternative could start from a more readily available substituted benzene. For example, a route could be envisioned starting from a di-substituted benzene and introducing the third ethoxy group, or by modifying existing functional groups. However, these routes are generally more complex and less efficient than the direct ethoxylation of 1,2,4-trihydroxybenzene. The synthesis of the 1,2,4-trihydroxybenzene precursor itself can be achieved through methods like the hydrolysis of 1,2,4-triacetoxybenzene (B1630906), which is formed from the reaction of p-benzoquinone with acetic anhydride (B1165640). chemicalbook.comgoogle.comcir-safety.orgcir-safety.org

Radiosynthesis of Labeled this compound Derivatives for Tracer Studies

Radiolabeled molecules are indispensable for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The synthesis of radiolabeled this compound, for instance with Carbon-11 ([¹¹C]), is of interest as this molecule is a structural component of Coenzyme Q₁₀ (CoQ₁₀). researchgate.net CoQ₁₀ is vital for cellular energy metabolism, and its precursors are subjects of intense study. nih.govescholarship.orgfrontiersin.orgescholarship.org

The radiosynthesis would typically involve introducing a short-lived positron-emitting isotope, such as ¹¹C (half-life ≈ 20.4 minutes), into the molecule. A common strategy for introducing ¹¹C is through the methylation of a precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. researchgate.net Although direct ethoxylation with a labeled ethyl group is more complex, analogous C-[¹¹C] methylation reactions are well-established. researchgate.net

For example, a potential radiosynthesis route could involve:

Synthesizing a demethylated precursor of this compound where one or more ethoxy groups are replaced by hydroxyl groups.

Performing a rapid O-alkylation using a radiolabeled ethylating agent, such as [¹¹C]ethyl iodide, under optimized conditions to achieve high radiochemical yield and purity within the short timeframe dictated by the isotope's half-life.

The development of such radiotracers is crucial for studying the in vivo kinetics and biodistribution of CoQ₁₀ and related compounds. nih.govresearchgate.nete-century.us

Chemical Reactivity and Transformation Pathways of 1,2,4 Triethoxybenzene

Electrophilic Aromatic Substitution Reactions

The three ethoxy groups in 1,2,4-triethoxybenzene are strong activating groups in electrophilic aromatic substitution (EAS) reactions. They increase the electron density of the benzene (B151609) ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In this compound, the positions are influenced by the combined directing effects of the three ethoxy groups.

While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the expected reactivity can be inferred from the behavior of other polyalkoxybenzenes. The ethoxy groups are powerful ortho, para-directors. In this compound, the positions C3, C5, and C6 are available for substitution. The C5 position is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The C3 position is ortho to both the C2 and C4 ethoxy groups, also making it highly activated. The C6 position is ortho to the C1 ethoxy group. Therefore, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would be expected to readily occur, likely leading to substitution at the most activated and sterically accessible positions on the ring.

Table 1: Predicted Products of Monohalogenation of this compound

| Reagent | Catalyst | Predicted Major Product(s) |

|---|---|---|

| Br₂ | FeBr₃ | 1-Bromo-2,4,5-triethoxybenzene and/or 3-Bromo-1,2,4-triethoxybenzene |

The nitration of alkoxy-substituted benzenes is a well-established electrophilic aromatic substitution reaction. In a reaction analogous to the nitration of 1,2,4-trimethoxybenzene (B152335), this compound is expected to react with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield a mononitrated product. The nitronium ion (NO₂⁺), the active electrophile, will attack the electron-rich aromatic ring. Based on the directing effects of the three ethoxy groups, the substitution is predicted to occur at the C5 position, which is sterically unhindered and activated by two ortho and one para ethoxy groups. This leads to the formation of 1,2,4-triethoxy-5-nitrobenzene.

Table 2: Nitration of 1,2,4-Trialkoxybenzene Analogues

| Starting Material | Product |

|---|---|

| 1,2,4-Trimethoxybenzene | 1,2,4-Trimethoxy-5-nitrobenzene |

| This compound (Predicted) | 1,2,4-Triethoxy-5-nitrobenzene |

This compound is expected to be highly reactive towards a variety of other electrophiles due to its activated ring system. Reactions such as Friedel-Crafts alkylation and acylation are anticipated to proceed readily. For instance, the Friedel-Crafts alkylation of the related compound 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols has been reported, demonstrating the high nucleophilicity of the ring. These reactions typically require a Lewis acid catalyst to generate the carbocation electrophile. The substitution pattern would again be governed by the directing effects of the ethoxy groups, favoring substitution at the most activated positions.

Oxidation and Reduction Processes

The alkoxy groups in this compound also influence its susceptibility to oxidation and reduction, which often involves the transformation of the aromatic ring itself.

The oxidation of this compound to quinone derivatives is a plausible transformation, although it typically requires the cleavage of the ether bonds. The parent compound, 1,2,4-benzenetriol (B23740) (also known as hydroxyhydroquinone), can be prepared from the hydrolysis of its triacetate, which in turn is formed from the reaction of p-benzoquinone with acetic anhydride (B1165640). This suggests a pathway where this compound could first undergo de-ethylation to form 1,2,4-benzenetriol, which can then be oxidized to form hydroxy-p-benzoquinone. The direct oxidation of the triethoxy-substituted ring to a quinone structure without cleavage of the ether groups is less common but may be possible under specific electrochemical conditions, as has been observed with other trimethoxybenzene isomers.

A general method for preparing hydroxyquinones involves the Thiele-Winter acetoxylation of quinones, followed by hydrolysis and oxidation. This highlights the close relationship between trialkoxybenzenes and hydroxyquinones.

The formation of hydroquinone (B1673460) derivatives from this compound would also likely proceed through an initial de-ethylation step. Cleavage of the three ethoxy groups would yield 1,2,4-benzenetriol. This triol is an isomer of hydroquinone (1,4-dihydroxybenzene) with an additional hydroxyl group. While 1,2,4-benzenetriol itself is a hydroquinone derivative (specifically, a hydroxyhydroquinone), its further reduction is not a typical transformation. Instead, the reactivity of 1,2,4-benzenetriol is dominated by its susceptibility to oxidation to form the corresponding quinone. The conversion of p-benzoquinone, which can be derived from the oxidation of hydroquinone, to 1,2,4-triacetoxybenzene (B1630906) and subsequently to 1,2,4-benzenetriol is a known synthetic route. This further establishes the chemical link between these classes of compounds.

Coupling Reactions and Arylation Studies

The electron-rich nature of the this compound ring system makes it a suitable candidate for carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These reactions are pivotal in synthesizing complex biaryl structures.

Palladium-Catalyzed Cross-Dehydrogenative-Coupling with Aromatic Systems

Research into the palladium-catalyzed cross-dehydrogenative-coupling (CDC) of highly electron-rich arenes has demonstrated a powerful method for creating sterically hindered biaryl compounds directly from two C-H bonds. While specific studies on this compound are not extensively detailed, research on the closely related 1,3,5-trialkoxybenzene isomers provides significant insight into the expected reactivity.

This transformation typically involves the coupling of an electron-rich alkoxybenzene with a simple aromatic hydrocarbon. The reaction is generally catalyzed by a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a strong acid like trifluoroacetic acid (TFA) and an oxidant. The reaction's success is sensitive to the electronic character of the alkoxyarene; for instance, the trifluoro analogue of 1,3,5-triethoxybenzene (B14745645) was found to be unreactive. uea.ac.uk

The reaction conditions are crucial for achieving good yields. A typical setup involves the alkoxybenzene as the limiting reagent and the partner arene in large excess, often serving as the solvent.

Table 1: Representative Conditions for Pd-Catalyzed CDC of Trialkoxybenzenes

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ (10 mol%) |

| Arene Partner | 25.0 equivalents |

| Oxidant | K₂S₂O₈ (3.0 equivalents) |

| Acid | Trifluoroacetic Acid (TFA) |

| Temperature | 50 °C |

| Duration | 18 hours |

This interactive table summarizes typical conditions derived from studies on analogous 1,3,5-trialkoxybenzenes, which are expected to be similar for this compound.

The steric bulk of the alkoxy groups has been shown to influence the reaction yield, with larger groups (e.g., isopropoxy vs. methoxy) leading to a decrease in efficiency. uea.ac.uk This suggests that the ethoxy groups of this compound represent a moderate level of steric hindrance.

Intermolecular Coupling Mechanisms

The mechanism for the palladium-catalyzed CDC reaction is believed to proceed through a direct arylation pathway involving a twofold C-H activation. libretexts.org The catalytic cycle can be described in several key steps:

Electrophilic Palladation : The cycle begins with the electrophilic palladation of the highly electron-rich trialkoxybenzene ring by the active Pd(II) catalyst. This forms an arylpalladium intermediate. libretexts.org

Second C-H Activation : This intermediate then undergoes a second C-H activation with the partner arene, leading to the formation of a Pd(II) bis-aryl complex. libretexts.org

Reductive Elimination : The bis-aryl complex undergoes reductive elimination, forming the C-C bond of the biaryl product and generating a Pd(0) species. youtube.com

Reoxidation : The final step involves the reoxidation of Pd(0) back to the active Pd(II) catalyst by the oxidant present in the reaction mixture, allowing the catalytic cycle to continue. libretexts.orgnih.gov

This mechanism avoids the need for pre-functionalized starting materials like organohalides or organometallics, making it an atom-economical approach to biaryl synthesis. libretexts.org

Acylations and Derivatization Reactions

The high electron density of the this compound ring makes it highly susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. This reactivity allows for the straightforward introduction of acyl groups, leading to a wide range of derivatives.

Reactions with Carboxylic Anhydrides (e.g., Succinic Anhydride)

The Friedel-Crafts acylation of activated aromatic compounds with cyclic anhydrides like succinic anhydride is a classic method for synthesizing aroyl carboxylic acids. In this reaction, this compound would act as the nucleophile, attacking an electrophilic acylium ion generated from the anhydride.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The anhydride is opened by the Lewis acid, creating a highly electrophilic species that is then attacked by the aromatic ring. stackexchange.com Due to the activating and ortho-, para-directing nature of the ethoxy groups, the acylation of this compound is expected to occur at the C5 position, which is para to the C2-ethoxy group and ortho to the C4-ethoxy group, and is the most sterically accessible position. The initial product is a keto-acid, which can be a precursor for further cyclizations or reductions. The general mechanism involves the formation of an acylium cation which is then attacked by the aromatic π-system. stackexchange.com

Table 2: Expected Reactants and Products in Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Expected Product |

| This compound | Succinic Anhydride | AlCl₃ | 4-(2,4,5-Triethoxyphenyl)-4-oxobutanoic acid |

This interactive table outlines the anticipated outcome of the Friedel-Crafts acylation of this compound with succinic anhydride.

Formation of Substituted Phenacyl Compounds

Substituted phenacyl compounds (aroylmethyl compounds) can be synthesized from this compound via Friedel-Crafts acylation using an appropriate acylating agent, such as a phenacyl halide (e.g., 2-chloro-1-phenylethanone) or a related derivative. However, a more common route to introduce a two-carbon ketone chain is through acylation with an acetyl halide (e.g., acetyl chloride) or acetic anhydride, followed by further functionalization if needed.

For instance, reacting this compound with acetyl chloride in the presence of a Lewis acid catalyst would yield 1-(2,4,5-triethoxyphenyl)ethan-1-one. This product is a substituted acetophenone, which is a core structure in many phenacyl compounds. While the term "phenacyl" typically refers to a C₆H₅C(O)CH₂– group, the broader class of substituted phenacyl compounds involves derivatives of this structure. The synthesis of N-phenacyl compounds often involves the N-alkylation of heterocyclic compounds with phenacyl halides, a different synthetic pathway that does not start with this compound. nih.gov

Mechanism-Based Studies of Reactivity

The reactivity of this compound is fundamentally governed by the strong electron-donating effect of the three ethoxy groups, which activate the aromatic ring towards electrophilic attack. Mechanism-based studies, particularly in the context of palladium-catalyzed coupling, provide a detailed picture of this reactivity.

As outlined in Section 3.3.2, the proposed mechanism for cross-dehydrogenative coupling highlights the nucleophilic character of the trialkoxybenzene. libretexts.org The initial step is an electrophilic attack by the Pd(II) species on the electron-rich ring. The reaction's progression is then dictated by a sequence of C-H activation, ligand exchange (transmetalation in related cross-coupling reactions), and reductive elimination steps. youtube.comlibretexts.org

In Friedel-Crafts reactions, the mechanism is a stepwise electrophilic aromatic substitution. stackexchange.com

Generation of the Electrophile : The Lewis acid catalyst reacts with the acylating agent (e.g., succinic anhydride or acetyl chloride) to form a highly reactive acylium ion (R-C≡O⁺).

Nucleophilic Attack : The π-electrons of the this compound ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization : A weak base (often the Lewis acid complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product.

These mechanistic pathways underscore how the electronic properties of this compound direct its transformations, enabling its use as a building block in the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triethoxybenzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

The ¹H NMR spectrum of 1,2,4-triethoxybenzene is anticipated to exhibit distinct signals corresponding to the aromatic and ethoxy protons. The aromatic region would show a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. By analogy with 1,2,4-trimethoxybenzene (B152335), the proton at position 5 (H-5), situated between two ethoxy groups, would likely appear as a singlet or a narrowly split multiplet at the most upfield position due to the shielding effect of the adjacent oxygen atoms. The protons at positions 3 and 6 (H-3 and H-6) would be expected to show a more complex coupling pattern, likely as doublets or doublets of doublets, due to coupling with each other and with H-5.

The ethoxy groups will each give rise to a triplet and a quartet. The methylene (B1212753) protons (-OCH₂CH₃) of the three ethoxy groups are expected to appear as distinct quartets, influenced by the electronic environment of their position on the benzene ring. The terminal methyl protons (-OCH₂CH₃) will appear as triplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on the analysis of 1,2,4-trimethoxybenzene and general NMR principles)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-3 | 6.8 - 7.0 | d | ~8-9 |

| Aromatic H-5 | 6.4 - 6.6 | d | ~2-3 |

| Aromatic H-6 | 6.7 - 6.9 | dd | J ≈ 8-9, 2-3 |

| -OCH₂CH₃ (C1) | 4.0 - 4.2 | q | ~7 |

| -OCH₂CH₃ (C2) | 4.0 - 4.2 | q | ~7 |

| -OCH₂CH₃ (C4) | 3.9 - 4.1 | q | ~7 |

| -OCH₂CH₃ (C1, C2, C4) | 1.3 - 1.5 | t | ~7 |

The ¹³C NMR spectrum of this compound is expected to show six signals for the aromatic carbons and two signals for the ethoxy carbons, assuming the methylene and methyl carbons of the three ethoxy groups are chemically equivalent, or more if they are non-equivalent. The carbons attached to the oxygen atoms (C-1, C-2, and C-4) will be significantly deshielded and appear at lower field. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on the analysis of 1,2,4-trimethoxybenzene and general NMR principles)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-1 | 148 - 152 |

| Aromatic C-2 | 147 - 151 |

| Aromatic C-4 | 150 - 154 |

| Aromatic C-3 | 110 - 115 |

| Aromatic C-5 | 100 - 105 |

| Aromatic C-6 | 115 - 120 |

| -OCH₂CH₃ | 63 - 67 |

| -OCH₂CH₃ | 14 - 16 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of the proton and carbon signals of this compound.

A COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-3 and H-6, and between H-5 and H-6, confirming their adjacent positions. Similarly, correlations between the methylene and methyl protons of each ethoxy group would be observed.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the signals for each CH group in the molecule, correlating the aromatic proton signals to their corresponding carbon signals and the ethoxy proton signals to their respective carbon signals.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. The molecular formula of this compound is C₁₂H₁₈O₃. The calculated exact mass for this formula is 210.1256 g/mol . An HRMS measurement that provides a mass value very close to this calculated value would serve as strong evidence for the confirmation of the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that can help in identifying the compound.

Common fragmentation pathways for aromatic ethers include the loss of alkyl radicals from the ether linkage and cleavage of the ether bond. For this compound, the following fragmentation patterns are plausible:

Loss of an ethyl radical (-C₂H₅): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 181. This is often a prominent peak in the mass spectra of ethoxy-substituted benzenes.

Loss of an ethylene (B1197577) molecule (-C₂H₄) via a McLafferty-type rearrangement: This would lead to a fragment ion at m/z 182.

Cleavage of the C-O bond with charge retention on the aromatic ring: This could lead to the formation of various phenolic ions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₂H₄]⁺ |

| 181 | [M - C₂H₅]⁺ |

| 153 | [M - C₂H₅ - C₂H₄]⁺ |

| 125 | [M - 2(C₂H₅) - H]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of this compound, with distinct modes corresponding to the vibrations of its constituent bonds and functional groups.

Infrared (IR) Spectroscopic Fingerprint Analysis

Key characteristic IR absorptions for aromatic compounds include C-H stretching vibrations from 3100-3000 cm⁻¹, and in-ring C-C stretching vibrations, which typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 900-675 cm⁻¹ range.

For 1,2,4-trialkoxy-substituted benzenes, additional strong absorptions arise from the C-O stretching of the ether linkages and the C-H bonds of the alkyl chains. In the case of an ethoxy group, one would expect to see characteristic C-H stretching from the ethyl group's CH₃ and CH₂ moieties in the 2850–2960 cm⁻¹ range. The C-O-C stretching vibrations of aryl-alkyl ethers typically produce strong bands in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Table 1: Predicted Prominent IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | 1275-1200 | Strong |

| Symmetric Ar-O-C Stretch | 1075-1020 | Strong |

| Out-of-plane C-H Bend | 900-800 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, general principles for substituted benzenes can be applied. Aromatic ring vibrations, particularly the "ring breathing" mode, often give rise to a strong Raman signal. For substituted benzenes, the positions and intensities of these bands are influenced by the nature and position of the substituents. The symmetric C-O-C stretching vibration is also expected to be Raman active. The aliphatic C-H stretching and bending modes of the ethoxy groups would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the electronic structure of its aromatic chromophore.

Electronic Absorption Properties and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The presence of the three electron-donating ethoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the oxygen lone pairs with the π-electron system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The UV-Vis spectrum of the analogous 1,2,4-trimethoxybenzene shows absorption maxima that can be used to predict the behavior of the ethoxy derivative. Generally, the electronic spectra of alkoxybenzenes exhibit two main absorption bands, corresponding to the π → π* transitions of the benzene ring. The primary band, analogous to the E₂ band in benzene, is typically found at shorter wavelengths, while a secondary, less intense band (B-band) appears at longer wavelengths and often displays vibrational fine structure. The presence of multiple alkoxy groups further enhances the red shift and can increase the intensity of the absorption bands.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π* (Primary) | ~220-240 | High |

| π → π* (Secondary) | ~270-290 | Moderate |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

For instance, in the crystal structures of various 6,12-dialkoxy substituted compounds, the alkoxy chains were found to adopt an extended conformation. It is common for such molecules to crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic). The specific crystal system and space group for this compound would be determined by the most efficient packing arrangement of its molecules, which would be influenced by the orientation of the three ethoxy groups on the benzene ring.

Molecular Conformation and Geometry in the Crystalline State

The precise arrangement of atoms within a molecule in its crystalline form is fundamental to understanding its physical and chemical properties. For this compound, single-crystal X-ray diffraction would be the definitive technique to determine its molecular conformation and geometry. This method provides detailed information on bond lengths, bond angles, and torsion angles.

Based on studies of analogous compounds like 1,2,4-trimethoxybenzene, it is anticipated that the benzene ring of this compound would be essentially planar. The ethoxy groups, however, would likely exhibit some degree of conformational flexibility. The orientation of the ethyl groups relative to the benzene ring and to each other would be a key feature of the molecular geometry. Torsion angles involving the C(aromatic)-O-C(ethyl)-C(methyl) bonds would define the specific conformation of the ethoxy substituents. It is plausible that these groups would be oriented to minimize steric hindrance, which can be influenced by the packing forces within the crystal lattice. For instance, in some crystalline structures of substituted benzenes, the side chains adopt staggered conformations to achieve maximum stability.

Table 1: Representative Crystallographic Data for an Analogous Compound (Generic Data)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound was not found.

Intermolecular Interactions and Packing Efficiency (e.g., H⋯H, C⋯H, O⋯H, π⋯π stacking)

Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C—H⋯O hydrogen bonds are anticipated, where a hydrogen atom from an ethyl group or the benzene ring interacts with an oxygen atom of a neighboring molecule. These interactions, though subtle, can significantly influence the molecular arrangement.

π⋯π Stacking: The aromatic rings of this compound molecules may engage in π⋯π stacking interactions. This can occur in either a face-to-face or an offset (parallel-displaced) manner, contributing to the stability of the crystal structure. The presence and geometry of such interactions are highly dependent on the substitution pattern and steric factors.

The efficiency of molecular packing can be quantified by the Kitaigorodskii packing index, which is typically around 0.7 for organic molecules. A high packing efficiency suggests that the molecules are arranged in a way that minimizes empty space, leading to a more stable crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts with neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the molecule and is color-coded to highlight different types of interactions. For instance, d_norm is a normalized contact distance that is negative for contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds) and positive for longer contacts.

Fingerprint plots are two-dimensional histograms derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points on the plot are characteristic of specific types of interactions. For this compound, the fingerprint plot would be expected to show significant contributions from H⋯H contacts, appearing as a large, diffuse region. Sharper spikes would indicate the presence of more specific interactions like C—H⋯O or potential π⋯π stacking. d-nb.info

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H⋯H | 50 - 60 |

| C⋯H/H⋯C | 20 - 30 |

| O⋯H/H⋯O | 10 - 20 |

| C⋯C | < 5 |

| O⋯C/C⋯O | < 5 |

Note: This table presents predicted values based on the analysis of similar organic molecules.

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a computational method that provides a quantitative understanding of the energetic landscape of a crystal lattice. mdpi.com It calculates the interaction energies between a central molecule and its neighbors and visualizes these energies as a framework within the crystal. This allows for the identification of the dominant forces responsible for the crystal's stability.

The energy frameworks are often represented by cylinders connecting the centroids of interacting molecules, where the color and thickness of the cylinders correspond to the type and magnitude of the interaction energy. For instance, electrostatic interactions might be shown in red, and dispersion forces in green. This visualization provides an intuitive picture of the packing topology and the hierarchy of intermolecular interactions. By analyzing the energy frameworks, one can predict the mechanical properties of the crystal, such as its response to stress.

Computational Chemistry and Theoretical Investigations of 1,2,4 Triethoxybenzene

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 1,2,4-triethoxybenzene would involve the examination of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties.

For aromatic compounds like this compound, the π-orbitals of the benzene (B151609) ring are of particular interest. The three ethoxy groups, with their electron-donating oxygen atoms, would be expected to influence the electron density distribution within the benzene ring, affecting the energies and shapes of the molecular orbitals compared to unsubstituted benzene.

A hypothetical data table for such an analysis would include:

| Parameter | Calculated Value (hypothetical) |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Conformational Landscape and Energetics

The conformational landscape of this compound would be determined by the rotation of the three ethoxy groups around their bonds to the benzene ring. Due to steric hindrance and electronic interactions between the ethoxy groups and the ring, certain conformations would be more energetically favorable than others.

A computational study would identify the various stable conformers and calculate their relative energies to determine the most probable shapes of the molecule. This analysis is crucial for understanding how the molecule interacts with its environment and with other molecules.

A summary of findings for a conformational analysis could be presented as follows:

| Conformer | Relative Energy (hypothetical) | Key Dihedral Angles (hypothetical) |

| Global Minimum | 0.0 kcal/mol | Specific angles of the C-C-O-C bonds |

| Local Minimum 1 | X.X kcal/mol | Specific angles of the C-C-O-C bonds |

| Local Minimum 2 | Y.Y kcal/mol | Specific angles of the C-C-O-C bonds |

Dipole Moment and Polarization Studies

The dipole moment of a molecule is a measure of the separation of positive and negative charges. For this compound, the electronegative oxygen atoms of the ethoxy groups would create a net dipole moment. The magnitude and direction of this dipole moment would depend on the molecule's conformation, as the orientation of the individual bond dipoles would change with the rotation of the ethoxy groups.

Polarization studies would investigate how the electron distribution in the molecule is distorted in the presence of an external electric field. This is important for understanding the molecule's response to its environment and its interactions with polar solvents and other charged species.

A hypothetical data table for dipole moment calculations might look like this:

| Conformer | Dipole Moment (Debye) (hypothetical) |

| Global Minimum | X.X D |

| Local Minimum 1 | Y.Y D |

| Local Minimum 2 | Z.Z D |

Reaction Mechanism Modeling and Transition State Analysis

Detailed modeling of reaction mechanisms involving this compound is not available in the public domain. Such studies are highly specific to particular chemical transformations. The following subsections outline the theoretical approaches that would be employed to investigate the reactivity of this compound.

Prediction of Reaction Pathways and Selectivity

Computational modeling can be used to predict the most likely pathways for a chemical reaction. For this compound, this could involve electrophilic aromatic substitution, where the positions of substitution on the benzene ring would be influenced by the directing effects of the three ethoxy groups.

By calculating the energies of the intermediates and transition states for different pathways, chemists can predict the selectivity of a reaction (i.e., which products are most likely to form).

Calculation of Reaction Energetics and Activation Barriers

The activation barrier is a key factor in determining the rate of a chemical reaction. A higher activation barrier corresponds to a slower reaction. This information is invaluable for understanding and optimizing chemical processes.

A hypothetical data table for reaction energetics could be:

| Reaction Step | Activation Energy (kcal/mol) (hypothetical) | Enthalpy of Reaction (kcal/mol) (hypothetical) |

| Step 1: Reactant to Transition State 1 | Ea1 | ΔH1 |

| Step 2: Intermediate 1 to Transition State 2 | Ea2 | ΔH2 |

| Overall Reaction | - | ΔH_total |

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like this compound. By simulating spectra, researchers can compare theoretical data with experimental results to validate molecular structures and understand electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure. Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. The standard method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with Density Functional Theory (DFT). nih.gov

The process involves first optimizing the 3D geometry of the this compound molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts provide insight into the electronic environment of each nucleus. For this compound, calculations would distinguish between the non-equivalent aromatic protons and carbons, as well as the protons and carbons of the three distinct ethoxy groups. Spin-spin coupling constants can also be computed to further aid in spectral interpretation. While machine learning models are emerging for rapid prediction, DFT remains a foundational method. rsc.org

Illustrative Data: The following table represents a hypothetical set of predicted NMR chemical shifts for this compound, as would be generated from a DFT/GIAO calculation. This data is for illustrative purposes only.

Table 1: Hypothetical Theoretical NMR Chemical Shifts (ppm) for this compound Calculated relative to TMS at a hypothetical B3LYP/6-311++G(d,p) level of theory.

| Atom Type | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C NMR | C1 (C-OEt) | 150.5 |

| C2 (C-OEt) | 149.8 | |

| C3 (C-H) | 100.2 | |

| C4 (C-OEt) | 154.1 | |

| C5 (C-H) | 115.3 | |

| C6 (C-H) | 110.8 | |

| Methylene (B1212753) (-CH₂-) | 64.5 - 65.2 | |

| Methyl (-CH₃) | 14.7 - 15.1 | |

| ¹H NMR | H3 | 6.55 |

| H5 | 6.90 | |

| H6 | 6.75 | |

| Methylene (-CH₂-) | 4.05 - 4.15 (quartet) |

Note: The ranges for ethoxy groups reflect the potential for slight differences in their chemical environments.

Theoretical simulations of Ultraviolet-Visible (UV-Vis) spectra are valuable for understanding the electronic structure of a molecule. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov

The procedure begins with the optimized ground-state geometry of this compound. TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org

Analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, such as π → π* transitions common in aromatic systems. researchgate.net For this compound, the ethoxy groups act as electron-donating substituents, which are expected to influence the energies of the frontier molecular orbitals and cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Illustrative Data: The table below is a hypothetical representation of the main electronic transitions for this compound that would be predicted by a TD-DFT calculation. This data is for illustrative purposes only.

Table 2: Hypothetical Simulated UV-Vis Data and Electronic Transitions for this compound Calculated at a hypothetical CAM-B3LYP/6-31G++(d,p) level of theory in a solvent model (e.g., ethanol).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.150 | HOMO-1 → LUMO (π → π*) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the structure of a molecule, encoded by numerical values called molecular descriptors, determines its behavior.

For this compound, a QSAR/QSPR study would begin with the calculation of a wide range of molecular descriptors. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic features. nih.govfrontiersin.org They can be categorized as:

Topological (2D) Descriptors: Based on the 2D graph of the molecule, such as connectivity indices and counts of specific atom types or functional groups. biointerfaceresearch.com

Geometrical (3D) Descriptors: Derived from the 3D coordinates of the atoms, including molecular surface area and volume.

Electronic Descriptors: Related to the electronic structure, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Physicochemical Descriptors: Properties like hydrophobicity (LogP), molar refractivity, and polarizability.

Once calculated, these descriptors can be used to build a mathematical model that links them to an experimental property. For instance, a QSPR model could be developed to predict the solubility, boiling point, or chromatographic retention time of this compound and related alkoxybenzenes. A QSAR model might correlate the descriptors with a measure of biological activity, such as enzyme inhibition or toxicity. mjcce.org.mkresearchgate.net Statistical methods like Multiple Linear Regression (MLR) are used to create and validate these models.

Illustrative Data: The following table provides examples of molecular descriptors that would be calculated for this compound and their potential correlation with chemical properties in a QSPR model.

Table 3: Examples of Molecular Descriptors for this compound and Their Potential QSPR Correlations

| Descriptor Type | Descriptor Example | Potential Correlated Property |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioavailability, Membrane Permeability |

| Geometrical | Molecular Surface Area | Rate of reaction, Solubility |

| Electronic | Dipole Moment | Polarity, Intermolecular interactions |

| Topological | Wiener Index (a connectivity index) | Boiling Point, Viscosity |

Extensive Research Reveals Scant Data on this compound in Advanced Chemical Applications

A comprehensive review of scientific literature reveals a significant lack of available research specifically detailing the applications of this compound in the advanced chemical and medicinal fields as outlined. The provided framework for the article appears to align closely with extensive research conducted on a related compound, 1,2,4-Trimethoxybenzene (B152335), suggesting a possible misattribution of the subject compound.

In contrast, a wealth of scientific investigation exists for 1,2,4-Trimethoxybenzene , covering the precise topics of interest mentioned in the query. Research on this methoxy-analogue has demonstrated its role as a selective inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases. nih.govnih.govresearchgate.net Studies have delved into its mechanisms of action in both cellular and animal models and have explored its capacity to modulate oxidative stress pathways.

The discrepancy suggests that the intended subject of the article may have been 1,2,4-Trimethoxybenzene. Given the strict instructions to focus solely on this compound and the lack of corresponding scientific evidence, generating an article that is both thorough and scientifically accurate is not feasible at this time.

We recommend verifying the chemical compound of interest. Should the focus be shifted to 1,2,4-Trimethoxybenzene, a detailed and scientifically robust article can be produced based on the available literature.

Applications in Advanced Chemical Research

Materials Science and Polymer Chemistry

In the pursuit of novel materials with tailored properties, 1,2,4-Triethoxybenzene emerges as a precursor and a structural motif that influences the characteristics of advanced polymers.

Monomer in the Synthesis of Poly(p-phenylenevinylene) Derivatives

Poly(p-phenylenevinylene) (PPV) and its derivatives are a major class of conjugated polymers known for their electroluminescent and photovoltaic properties. The synthesis of these materials often involves the polymerization of functionalized benzene (B151609) monomers. While direct, large-scale polymerization of this compound into a PPV-type polymer is not extensively documented, its structure is highly relevant.

Typically, PPV synthesis is achieved through methods like the Gilch reaction, which utilizes bis(halomethyl)benzene derivatives as monomers. For this compound to be used in such a polycondensation reaction, it would first need to be functionalized with reactive groups, such as chloromethyl or bromomethyl groups, at the 5- and 6-positions. The resulting polymer would feature a PPV backbone with three ethoxy substituents on each repeating aromatic unit. The presence of these bulky and electron-donating groups would be expected to significantly enhance the polymer's solubility in common organic solvents, a crucial factor for solution-based processing and device fabrication.

Exploration in Chemically Recyclable Polymer Systems

The development of chemically recyclable polymers is a critical goal for creating a circular plastics economy. These systems are designed to be selectively depolymerized back to their constituent monomers, allowing for closed-loop recycling. The direct application or incorporation of this compound into such systems is not prominently featured in current research literature. The field primarily focuses on designing monomers with specific functionalities that facilitate reversible polymerization, such as strained ring systems or dynamic covalent bonds, which are not inherent to the structure of this compound.

Influence of Ethoxy Substituents on Polymer Properties and Reactivity

The three ethoxy substituents on the this compound ring are predicted to have a profound influence on the properties of any polymer derived from it. Alkoxy side chains, in general, are known to modify the characteristics of conjugated polymers in several key ways:

Solubility and Processability: The flexible ethoxy groups disrupt intermolecular packing and increase the free volume between polymer chains. This steric hindrance significantly improves solubility, allowing the polymer to be dissolved and processed using techniques like spin-coating or inkjet printing to create thin films for electronic devices.

Electronic Properties: Ethoxy groups are electron-donating. Their presence on the aromatic ring increases the electron density of the polymer backbone. This can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its band gap, absorption spectrum, and emission color. Research on other conjugated polymers has shown that oligo(ethylene glycol) side chains, which are structurally related to ethoxy groups, can lead to red-shifted absorption and a smaller π-π stacking distance.

Morphology and Interchain Interactions: The size and conformation of the ethoxy groups influence the solid-state packing and morphology of the polymer film. This can affect charge carrier mobility and the efficiency of photoluminescence. By controlling the arrangement of polymer chains, these substituents can either enhance or suppress the formation of aggregates, which have distinct electronic and photophysical properties.

Catalysis Research

This compound also serves as an important substrate and model compound for investigating fundamental catalytic processes, from carbon-carbon bond formation to biomass conversion.

Substrate in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. Research has shown that electron-rich aromatic compounds, including alkoxy-substituted benzenes, can act as substrates in direct C-H activation and arylation reactions. These reactions offer a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of both coupling partners.

While specific studies focusing exclusively on the C-H arylation of this compound are not widely reported, research on the closely related isomer, 1,3,5-triethoxybenzene (B14745645), provides significant insight. In palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, 1,3,5-trialkoxybenzenes have been successfully coupled with various arenes to produce highly substituted biaryl compounds. The reaction is sensitive to the steric bulk of the alkoxy groups, with yields decreasing as the size of the alkyl group increases.

| Alkoxy Group | Alkoxybenzene Substrate | Product Yield |

|---|---|---|

| Methoxy (B1213986) | 1,3,5-Trimethoxybenzene | 64% |

| Ethoxy | 1,3,5-Triethoxybenzene | 51% |

| Isopropoxy | 1,3,5-Triisopropoxybenzene | 28% |

This table presents data for the 1,3,5-isomer to illustrate the effect of alkoxy substituents in related palladium-catalyzed reactions.

Given its electron-rich nature, this compound is an expectedly viable, albeit potentially less reactive, substrate for similar C-H functionalization reactions, which are crucial for the synthesis of complex organic molecules.

Role in Biomass Pyrolysis Mechanisms (e.g., Lignin (B12514952) Decomposition)

Lignin, a complex, amorphous polymer found in plant cell walls, is a major component of lignocellulosic biomass and a potential source of renewable aromatic chemicals. The thermal decomposition of lignin via pyrolysis is a promising method for its valorization, but the process is incredibly complex due to lignin's irregular structure. To understand the fundamental reaction mechanisms, researchers often study the pyrolysis of simpler model compounds that represent the key structural units and linkages within lignin. rsc.org

Lignin is primarily composed of phenylpropane units linked by various ether bonds, with the β-O-4 linkage being the most common. rsc.org this compound, with its multiple ether linkages on an aromatic ring, serves as a suitable model compound for studying the thermal cleavage of these C-O bonds. By analyzing the pyrolysis products of simpler molecules like guaiacol (2-methoxyphenol) or other alkoxybenzenes, scientists can gain critical insights into:

Primary Decomposition Pathways: Identifying the initial bond-breaking events and the formation of primary radical species.

Secondary Reactions: Understanding how the initial products react further to form stable, lower molecular weight compounds like phenols, catechols, and other valuable chemicals.

Kinetic Parameters: Determining the reaction rates and activation energies associated with the cleavage of specific types of ether bonds, which is essential for designing and optimizing industrial pyrolysis reactors.

Studying surrogates like this compound helps to build detailed kinetic models that can predict the product distribution from the pyrolysis of real lignin feedstocks. researchgate.net

Derivatives as Ligands in Organometallic Catalysis

There is no available scientific literature to indicate that derivatives of this compound have been utilized as ligands in organometallic catalysis. This area of research appears to be unexplored for this particular compound.

Environmental Chemistry Applications

Component in Semiochemical Mixtures for Insect Attraction Studies

No studies were found that report the use of this compound as a component in semiochemical mixtures for insect attraction. Research in this area has focused on analogous compounds with methoxy groups, but not the ethoxy derivative.

Derivatization Agent in Analytical Methods for Environmental Samples

There is no documented use of this compound as a derivatization agent in analytical methods for environmental samples in the reviewed scientific literature. While other alkoxybenzenes have been explored for such purposes, this specific compound has not.

In-depth Analysis of this compound Reveals Limited Public Research Data

An extensive review of publicly available scientific literature and chemical databases has revealed a significant scarcity of specific research focused on the chemical compound this compound. Despite targeted searches for its synthesis, derivatives, biological activities, and applications in materials science, the available information is insufficient to construct a detailed scientific article according to the requested forward-looking research avenues.

The majority of published research in this chemical space is overwhelmingly concentrated on the related compound, 1,2,4-trimethoxybenzene (B152335), which features methoxy groups (-OCH₃) instead of ethoxy groups (-OCH₂CH₃). While structurally similar, the difference in the alkyl chain of the ether groups can lead to distinct physical, chemical, and biological properties, making a direct extrapolation of data inappropriate and scientifically unsound.

Consequently, a comprehensive discussion on the future and emerging research directions for this compound, as outlined in the requested sections, cannot be provided at this time. The specific topics for which there is a notable lack of published data include:

Future Directions and Emerging Research Avenues

Integration of Green Chemistry Principles in 1,2,4-Triethoxybenzene Chemistry:No specific studies were identified that apply the principles of green chemistry to the synthesis or application of this particular compound.

This lack of specific data underscores a potential gap in the current chemical research landscape. While its analogues have been studied, this compound remains a compound with largely unexplored potential. Future research initiatives would be necessary to build the foundational knowledge required to address the advanced topics outlined.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 1,2,4-Triethoxybenzene during synthesis?

- Methodological Answer : Combine gas chromatography (GC) with mass spectrometry (MS) to confirm molecular weight (210.27 g/mol) and detect impurities. Nuclear magnetic resonance (¹H/¹³C NMR ) should resolve ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂CH₃) and aromatic proton splitting patterns (meta/para substitution). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous trialkoxybenzenes (e.g., trimethoxybenzene derivatives) .

Q. What experimental conditions optimize the synthesis of this compound from its precursors?

- Methodological Answer : Use reflux conditions in absolute ethanol with catalytic glacial acetic acid (5 drops per 0.001 mol precursor) to facilitate nucleophilic substitution. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate crystalline products. Adjust stoichiometry to minimize diethoxy byproducts .

Advanced Research Questions

Q. How does this compound’s stability vary under oxidative or photolytic conditions?

- Methodological Answer : Design accelerated degradation studies under controlled UV irradiation (λ = 254–365 nm) and varying pH (acidic/basic buffers). Analyze degradation products via HPLC-MS to identify intermediates (e.g., quinone derivatives from ethoxy group oxidation). Compare results with studies on trimethoxybenzene photooxidation, which show carbonyl/hydroxyl group formation .

Q. What strategies resolve contradictions in toxicity data for this compound analogs?

- Methodological Answer : Apply triangulation by integrating in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryo assays). For example, zebrafish gill histopathology and comet assays can quantify DNA damage, while cross-referencing with ethylbenzene toxicokinetic models accounts for metabolic pathways. Prioritize peer-reviewed studies over commercial datasets to minimize bias .

Q. How can researchers assess this compound’s interaction with biological macromolecules?

- Methodological Answer : Use molecular docking simulations to predict binding affinities with cytochrome P450 enzymes or DNA helicases. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with structurally similar compounds (e.g., 1,3,4-trichloro-dimethoxybenzene) to infer substituent effects on bioactivity .

Q. What analytical methods detect trace impurities in this compound for regulatory compliance?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify halogenated contaminants (e.g., residual chloro derivatives from synthesis). Couple with gas chromatography-electron capture detection (GC-ECD) for sensitivity to electronegative impurities at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.